molecular formula C19H17N5O2S B11515450 N-(4-Methoxyphenyl)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide

N-(4-Methoxyphenyl)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide

Cat. No.: B11515450
M. Wt: 379.4 g/mol
InChI Key: SJAZAKXIFCAUQU-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a methoxyphenyl group, a triazinoindole core, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazinoindole core, followed by the introduction of the methoxyphenyl group and the sulfanylacetamide moiety. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where certain groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

N-(4-Methoxyphenyl)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide
  • N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide

Uniqueness

N-(4-Methoxyphenyl)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide stands out due to its unique triazinoindole core and the presence of both methoxyphenyl and sulfanylacetamide groups

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H17N5O2S

Molecular Weight

379.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H17N5O2S/c1-24-15-6-4-3-5-14(15)17-18(24)21-19(23-22-17)27-11-16(25)20-12-7-9-13(26-2)10-8-12/h3-10H,11H2,1-2H3,(H,20,25)

InChI Key

SJAZAKXIFCAUQU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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